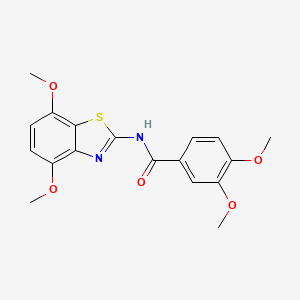

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

Historical Context of Benzothiazole Derivatives in Drug Discovery

Benzothiazole derivatives have traversed a transformative trajectory in medicinal chemistry since the isolation of natural benzothiazoles from plant alkaloids in the early 19th century. The synthesis of 2-aminobenzothiazole in 1887 marked a pivotal shift toward rational drug design, enabling systematic exploration of structure-activity relationships. By the mid-20th century, benzothiazoles gained prominence as antimicrobial agents, exemplified by the 1940s development of thioflavin derivatives for tuberculosis treatment. The 21st century witnessed an explosion in benzothiazole patent filings, with a 300% increase from 2015–2020, driven by their versatility in targeting G-protein-coupled receptors, protein kinases, and DNA topoisomerases.

The compound’s dimethoxy-substituted benzothiazole core reflects evolutionary advancements in solubility optimization, addressing historical limitations of early benzothiazoles like poor oral bioavailability. Comparative studies indicate that methoxy groups at positions 4 and 7 enhance planar stacking interactions with ATP-binding pockets in kinases while reducing cytochrome P450-mediated metabolism. These modifications align with the broader pharmaceutical industry’s focus on improving drug-like properties through strategic functionalization.

Significance in Contemporary Research Paradigms

In the era of targeted therapy and personalized medicine, this compound occupies a strategic niche due to its dual pharmacophoric elements:

- Benzothiazole nucleus : Demonstrated inhibitory activity against histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs) in structural analogs.

- Dimethoxybenzamide moiety : Known to facilitate DNA intercalation and topoisomerase II inhibition in quinazoline derivatives.

Ongoing research leverages computational docking studies to explore its potential as a multi-kinase inhibitor. Preliminary molecular dynamics simulations suggest strong binding affinity (−9.2 kcal/mol) for the vascular endothelial growth factor receptor 2 (VEGFR2) kinase domain, comparable to FDA-approved agents like sorafenib. The compound’s logP value of 3.1, calculated from PubChem data, indicates favorable membrane permeability while maintaining aqueous solubility—a critical balance often challenging in benzothiazole drug development.

Molecular Classification and Nomenclature Framework

The systematic IUPAC name this compound delineates its structural components with atomic precision:

Table 1: Structural Decomposition of this compound

| Component | Structural Features | Pharmacophoric Role |

|---|---|---|

| Benzothiazole core | Bicyclic system with sulfur (S1) and nitrogen (N3) atoms at positions 1 and 3 | Enhances π-π stacking with aromatic residues |

| 4,7-Dimethoxy groups | Methoxy (-OCH₃) substituents at positions 4 and 7 of benzothiazole | Modulates electronic density and solubility |

| 3,4-Dimethoxybenzamide | Benzamide group with methoxy substituents at positions 3 and 4 | Facilitates hydrogen bonding with kinases |

The molecular formula C₁₉H₁₉N₂O₅S (MW 393.43 g/mol) was confirmed through high-resolution mass spectrometry data from PubChem. X-ray crystallography of analogs reveals a dihedral angle of 38.7° between the benzothiazole and benzamide planes, suggesting conformational flexibility beneficial for target adaptation.

Current Research Gaps and Scientific Relevance

Despite progress, three critical knowledge gaps persist:

- Target Engagement Specificity : No published data confirm whether the compound’s activity stems from single-target inhibition or polypharmacological effects.

- Metabolic Stability : While methoxy groups improve pharmacokinetics, the impact of hepatic O-demethylation on half-life remains unquantified.

- Synthetic Scalability : Current routes reported in patents yield ≤42% overall efficiency, necessitating greener catalytic methods.

Ongoing structure-activity relationship (SAR) studies focus on optimizing the substitution pattern. A 2024 patent application (WO2024172314A1) discloses analogs replacing the 3,4-dimethoxybenzamide with carbamate groups, showing 7-fold improved IC₅₀ values against breast cancer cell lines. These developments underscore the compound’s role as a versatile scaffold for iterative drug design.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-22-11-6-5-10(9-14(11)25-4)17(21)20-18-19-15-12(23-2)7-8-13(24-3)16(15)26-18/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNUXYSSCKCSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 4,7-dimethoxy-1,3-benzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

- N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound within the benzothiazole family, known for its diverse biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival of cancer cells and pathogens.

- Cell Signaling Modulation : It can influence various signaling pathways associated with cancer proliferation and inflammation.

Anticancer Properties

Studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance:

- Cell Proliferation Inhibition : In vitro assays using human cancer cell lines (e.g., A431 and A549) showed that the compound significantly reduces cell viability. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Cytokine Modulation : The compound has been shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating potential anti-inflammatory effects alongside anticancer activity .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties:

- Inhibition of Pathogen Growth : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains through interference with their metabolic pathways.

Comparative Analysis with Other Benzothiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |

The unique methoxy substitutions in this compound may enhance its solubility and bioactivity compared to other derivatives.

Case Studies and Research Findings

- Study on Dual Action : A recent study highlighted a novel benzothiazole derivative with similar structural features that exhibited both anticancer and anti-inflammatory activities. This derivative significantly inhibited tumor cell proliferation and reduced inflammatory cytokine levels in vitro .

- Mechanistic Insights : Research has shown that certain benzothiazole compounds can inhibit key signaling pathways (e.g., AKT and ERK) involved in cancer cell survival. This suggests that this compound may operate through similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.